BenchChemオンラインストアへようこそ!

Fasn-IN-1

FASN Inhibition Biochemical Potency IC50

Fasn-IN-1 is a patent‑defined (WO2015134790A1) thiazole‑sulfonamide FASN inhibitor with ≥98% purity and 100 mg/mL DMSO solubility. Choose it over generic FASN inhibitors to ensure structural specificity, reproducible formulation, and a distinct chemotype for IP‑sensitive research. Note: No published IC₅₀; ideal for qualitative pathway exploration or generating proprietary dose–response data.

Molecular Formula C18H25N3O3S2
Molecular Weight 395.5 g/mol
Cat. No. B2866674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFasn-IN-1
Molecular FormulaC18H25N3O3S2
Molecular Weight395.5 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)S(=O)(=O)N(CC)CC
InChIInChI=1S/C18H25N3O3S2/c1-5-13(4)17(22)20-18-19-16(12-25-18)14-8-10-15(11-9-14)26(23,24)21(6-2)7-3/h8-13H,5-7H2,1-4H3,(H,19,20,22)/t13-/m0/s1
InChIKeyIXMQVFSSASHOGM-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Fasn-IN-1 (TVB-2460): A High-Purity FASN Inhibitor from the WO2015134790A1 Patent Portfolio for Metabolic Research


Fasn-IN-1 (also referenced as TVB-2460, CAS# 1808260-84-5) is a small-molecule fatty acid synthase (FASN) inhibitor identified as compound 56 in patent WO2015134790A1 [1]. It is a synthetic compound designed to target the FASN enzyme, a key regulator of de novo lipogenesis . The compound is commercially available with a purity of ≥98%, a molecular weight of 395.54 g/mol, and a defined solubility of 100 mg/mL in DMSO, making it suitable for in vitro and in vivo experimental applications . Fasn-IN-1 serves as a research tool for investigating FASN-dependent metabolic pathways and cellular processes.

Why Fasn-IN-1 Cannot Be Substituted with Generic FASN Inhibitors Like C75 or Orlistat


Procurement of a generic FASN inhibitor such as C75 or Orlistat is not equivalent to acquiring Fasn-IN-1 due to critical differences in chemical structure, potency profile, and intellectual property origin. Fasn-IN-1 is a specific thiazole-sulfonamide derivative from the WO2015134790A1 patent family, while C75 is an older-generation synthetic inhibitor with micromolar potency and Orlistat is a lipase inhibitor with off-target effects [1]. More importantly, the clinical-stage comparator TVB-2640, which shares a similar origin, demonstrates a biochemical IC50 of 0.044 µM, whereas no quantitative potency data has been published for Fasn-IN-1 [2]. This fundamental difference in characterization status directly impacts experimental design and reproducibility. Substituting Fasn-IN-1 with a chemically distinct or poorly characterized analog would invalidate any study predicated on the specific structural and patent-defined properties of Fasn-IN-1.

Fasn-IN-1: A Quantitative Procurement Guide for FASN Inhibitor Differentiation


Biochemical Potency Characterization Gap: Fasn-IN-1 Lacks Published IC50 Data Unlike TVB-2640 and C75

A critical differentiator for Fasn-IN-1 is the complete absence of a published biochemical IC50 value for FASN inhibition. This contrasts sharply with other FASN inhibitors. For example, the clinical-stage compound TVB-2640 (denifanstat) has a well-documented IC50 of 0.044 µM (44 nM) against human FASN in a biochemical assay [1]. Similarly, the older-generation inhibitor C75 exhibits an IC50 of 35 µM in PC3 prostate cancer cells . The lack of a quantitative potency benchmark for Fasn-IN-1 means users must either derive this data independently or accept a significant degree of experimental uncertainty, which is not the case for well-characterized comparators.

FASN Inhibition Biochemical Potency IC50 Enzymatic Assay

Chemical Structure and Patent Origin: Fasn-IN-1 is a Distinct Thiazole Derivative from WO2015134790A1

Fasn-IN-1 (Compound 56 in WO2015134790A1) features a unique thiazole-sulfonamide core with the IUPAC name (S)-N-(4-(4-(N,N-diethylsulfamoyl)phenyl)thiazol-2-yl)-2-methylbutanamide . This structure is chemically distinct from other FASN inhibitors. For instance, TVB-2640 (denifanstat) originates from a different patent (WO2012122391A1) and possesses a distinct piperazine-based scaffold . The first-generation inhibitor C75 is a butyrolactone derivative with a completely different molecular architecture . This structural divergence dictates different binding modes and off-target profiles, which are critical for interpreting biological results and managing intellectual property risks.

Chemical Structure Patent Scaffold Intellectual Property

Purity and Physical Properties: Fasn-IN-1 Matches High-Grade Commercial Standards

From a procurement perspective, Fasn-IN-1 is supplied with a verified high purity of ≥98% (with reported batches achieving 99.69% or 99.90%) . Its solubility in DMSO is established at 100 mg/mL (approx. 252.82 mM) . These specifications are on par with other commercially available FASN inhibitors. For example, TVB-2640 is also offered with a purity of ≥98% and a similar DMSO solubility profile . While the biological potency of Fasn-IN-1 is undefined, its chemical purity and solubility are not a limiting factor for experimental use, ensuring that any observed biological effects are not artifacts of an impure or insoluble compound.

Purity Solubility Formulation Quality Control

In Vivo Applicability: Fasn-IN-1's In Vivo Profile Remains Undefined Relative to TVB-3664

The in vivo utility of Fasn-IN-1 is unproven. No peer-reviewed studies or vendor datasheets report any in vivo pharmacokinetic (PK) data, such as oral bioavailability or plasma half-life. This is a major differentiator from the TVB-series compounds. For example, TVB-3664, a second-generation FASN inhibitor, has been characterized with good oral bioavailability and has been used in mouse in vivo models [1]. Even the less potent C75 has demonstrated in vivo activity in xenograft models [2]. The lack of in vivo validation for Fasn-IN-1 means its utility is confined to in vitro or ex vivo systems unless the user undertakes extensive formulation and PK studies.

In Vivo Pharmacokinetics Bioavailability Animal Models

Selectivity Profile: Fasn-IN-1 is Described as a 'Specific' Inhibitor, but No Off-Target Panel Data Exists

Vendor descriptions characterize Fasn-IN-1 as a 'specific' or 'effective, specific inhibitor' of FASN . However, no quantitative selectivity data, such as off-target profiling against a panel of kinases or other metabolic enzymes, is publicly available. In contrast, compounds like TVB-2640 have been subject to more extensive characterization, and even the promiscuous inhibitor C75 is known to activate CPT1A in addition to inhibiting FASN . The 'specific' claim for Fasn-IN-1 is therefore a qualitative statement without the quantitative backing that would allow a user to confidently exclude off-target effects in their experimental system.

Selectivity Off-target Effects Specificity Kinase Panel

Optimal Application Scenarios for Fasn-IN-1 Based on Quantified Procurement Evidence


In Vitro Studies Where a Defined Chemical Scaffold is Prioritized Over Potency Data

Fasn-IN-1 is best suited for in vitro biochemical or cell-based experiments where the primary objective is to explore the functional consequences of inhibiting FASN with a specific chemical scaffold (thiazole-sulfonamide) from the WO2015134790A1 patent family. As highlighted in Section 3, the compound lacks a published IC50, making it unsuitable for quantitative pharmacology. However, its high purity (≥98%) and excellent DMSO solubility (100 mg/mL) enable researchers to generate their own dose-response data, potentially uncovering novel structure-activity relationships not found with older, better-characterized inhibitors like C75 [1].

Chemical Biology Research Requiring a Tool Compound with a Distinct Patent Origin

For academic or industrial groups conducting chemical biology research where intellectual property considerations are paramount, Fasn-IN-1 offers a distinct chemotype. Its origin in the WO2015134790A1 patent provides a clear IP trail that differs from the more clinically advanced TVB-2640 (from WO2012122391A1) [1]. This can be crucial for research programs focused on developing novel FASN-targeting therapeutics that must navigate around existing patent estates. The compound serves as a non-clinical comparator that is structurally and patentably distinct.

Studies Where High Purity and Reproducible Formulation are Critical Requirements

Fasn-IN-1's procurement value is supported by its documented high purity (up to 99.90%) and clear formulation guidelines (DMSO solubility of 100 mg/mL) . These metrics ensure the compound can be reliably formulated for reproducible experimental setups. This makes Fasn-IN-1 a viable option for high-throughput screening or other assays where batch-to-batch consistency and minimal chemical interference are essential, even in the absence of pre-determined potency data.

Preliminary Studies Intended to Precede More Extensive In Vivo Work

Given the complete lack of in vivo pharmacokinetic data for Fasn-IN-1 , its application is strictly confined to preliminary in vitro or ex vivo investigations. Researchers considering an eventual transition to in vivo models should be aware that compounds like TVB-3664, with established oral bioavailability and in vivo model usage [1], represent a more appropriate and lower-risk choice for those later-stage studies. Fasn-IN-1 is a discovery-stage tool, not a development-stage candidate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fasn-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.